![molecular formula C16H13BrO3S B12516332 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-61-5](/img/structure/B12516332.png)
3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-(methanesulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Reaction Scheme: [ \text{4-Bromoacetophenone} + \text{4-(Methanesulfonyl)benzaldehyde} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
While the Claisen-Schmidt condensation is the primary method for laboratory synthesis, industrial production may involve optimized conditions such as continuous flow reactors, higher purity reagents, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Methylphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
819792-61-5 |
|---|---|
Fórmula molecular |
C16H13BrO3S |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
Clave InChI |
DGEUWCMJZLWIKV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


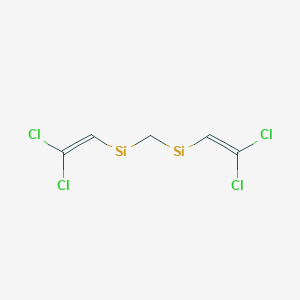
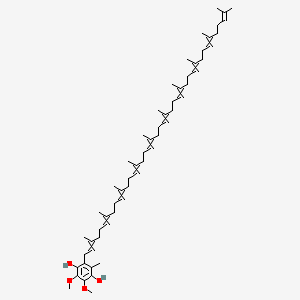
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
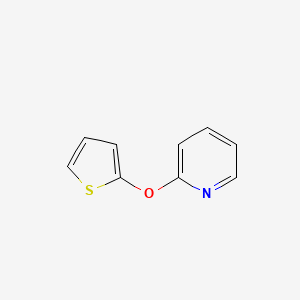

![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
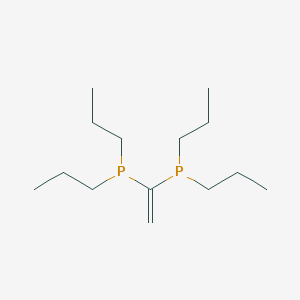
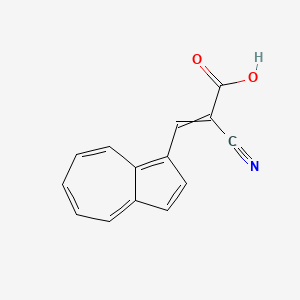
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

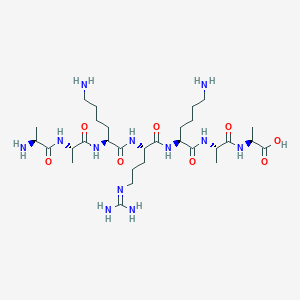
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)
